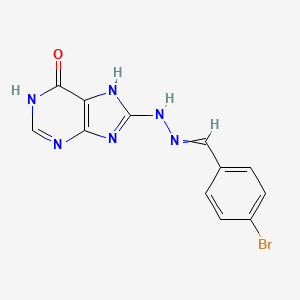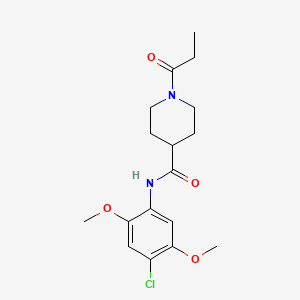![molecular formula C21H26FN5O B6086982 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)
4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine, also known as FP-6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This pyrimidine derivative has been synthesized using various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is not fully understood, but it is believed to act on multiple targets in the body. 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been shown to inhibit the activity of various enzymes and receptors, including HDAC, GSK-3β, and 5-HT1A receptors. It is also believed to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in cancer cells. In Alzheimer's disease models, 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been shown to reduce amyloid-beta production and improve cognitive function. Additionally, 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has been extensively studied in preclinical models. However, 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has some limitations, including its poor solubility in water and low bioavailability. These limitations may affect its efficacy in vivo and require further optimization for clinical use.
Direcciones Futuras
For 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine include optimizing its pharmacokinetic properties, identifying its specific targets and mechanisms of action, and conducting clinical trials in humans. Additionally, 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine may have potential applications in other diseases, such as Parkinson's disease and schizophrenia, which require further investigation.
Conclusion
In conclusion, 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a pyrimidine derivative that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, Alzheimer's disease, and depression. Its mechanism of action is not fully understood, but it is believed to act on multiple targets in the body. 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell proliferation, and increasing the levels of various neurotransmitters. While 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments, further research is needed to optimize its pharmacokinetic properties and determine its clinical efficacy and safety.
Métodos De Síntesis
The synthesis of 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine involves the reaction of 4-(4-fluorophenyl)acetyl-1-piperazine with 6-chloro-1-piperidinyl-pyrimidine in the presence of a base. The reaction yields 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine as a white solid with a purity of over 95%. Other methods of synthesis have also been reported in the literature, including the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. Preclinical studies have shown that 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects in Alzheimer's disease by reducing amyloid-beta production and improving cognitive function. Additionally, 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been found to have antidepressant-like effects in animal models of depression.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O/c22-18-6-4-17(5-7-18)14-21(28)27-12-10-26(11-13-27)20-15-19(23-16-24-20)25-8-2-1-3-9-25/h4-7,15-16H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQAAOQZWAKIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(4-Fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)
![(cyclopropylmethyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6086905.png)
![2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086909.png)

![6-(2-fluorobenzyl)-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6086925.png)
![methyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6086930.png)

![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)

![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)

![2-methyl-1-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B6086974.png)

![N-({1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6087007.png)